Brilliant Red

Description

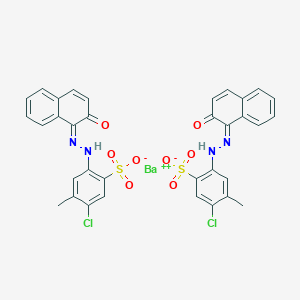

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJOORKDYOPQLS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(C17H12ClN2O4S)2, C34H24BaCl2N4O8S2 | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15958-19-7 (Parent) | |

| Record name | C.I. Pigment Red 53 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005160021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021229 | |

| Record name | C.I. Pigment Red 53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D&c red 9 appears as odorless yellowish-red or reddish-orange powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; NKRA; Other Solid; Pellets or Large Crystals, Red solid; [HSDB] Red powder; [MSDSonline], YELLOW-TO-RED POWDER. | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red 9 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER & ETHANOL; INSOL IN ACETONE & BENZENE, Solubility in water, g/100ml at 20 °C: >0.00013 | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.73 (NTP, 1992) - Denser than water; will sink, 1.66 g/cu cm, 1.66 g/cm³ | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Analysis of commercial samples of D&C Red No 9 revealed the presence of 11 aromatic azo compounds (subsiduary colours), at levels up to 27 ppm (mg/kg), derived from aromatic impurities in the Red Lake C Amine (2-amino- 4-methyl-5-chlorobenzenesulfonic acid) precursor | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red powder | |

CAS No. |

5160-02-1 | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Pigment Red 53 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005160021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRILLIANT RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FO1ZO92Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

649 to 653 °F (decomposes) (NTP, 1992), 343-345 °C (decomposes) | |

| Record name | D&C RED 9 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT RED 53:1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Brilliant Red (Diketopyrrolopyrrole-Based) Dyes for Advanced Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a class of high-performance synthetic organic pigments known as Brilliant Red dyes, focusing on the diketopyrrolopyrrole (DPP) core structure. While several compounds are generically referred to as "this compound," this guide centers on derivatives of Pigment Red 254 (CAS No. 84632-65-5), a foundational molecule renowned for its vibrant color and exceptional stability.[1][2] Through chemical modification, this robust scaffold is transformed into a versatile platform for creating advanced fluorescent probes for biological imaging and analysis.[3][4]

Core Compound: Pigment Red 254

The parent compound for this class of this compound dyes is Pigment Red 254 (C.I. 56110), a member of the diketopyrrolopyrrole (DPP) family.[5] Its rigid, planar structure and extensive electron conjugation are responsible for its brilliant color and outstanding stability against heat, light, and solvents.[6] However, its inherent insolubility in most common solvents limits its direct use in biological systems.[7] To overcome this, researchers modify the core structure, primarily through N-alkylation, to improve solubility and introduce functionalities for specific biological targeting.[8]

Table 1: Core Properties of Pigment Red 254

| Property | Value |

| CAS Number | 84632-65-5[2] |

| Synonyms | C.I. Pigment Red 254, DPP Pigment Red BO, Fast Red DPP[1][2] |

| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂[1] |

| Molecular Weight | 357.19 g/mol [1] |

| Appearance | This compound powder[1] |

| Melting Point | > 300°C[9] |

| Key Feature | High thermal and photostability[8] |

| Primary Limitation | Very low solubility in aqueous and organic solvents[7] |

Photophysical Properties of Soluble DPP-Based Fluorescent Probes

Functionalization of the DPP core yields soluble derivatives with exceptional photophysical properties, making them superior alternatives to traditional fluorophores like fluorescein. These probes are characterized by high fluorescence quantum yields (FQY), large molar absorptivity, and excellent photostability.[10][11] Their absorption and emission wavelengths can be tuned by modifying the aromatic groups at the 3 and 6 positions of the DPP core, enabling the development of probes that emit in the red to near-infrared (NIR) regions, which is ideal for biological imaging due to reduced autofluorescence and deeper tissue penetration.[11][12]

Table 2: Representative Photophysical Properties of Functionalized DPP Dyes

| Derivative Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Diphenyl DPP | ~520 | ~528 | 0.44 (in DMF) | 53,800 (in DMF) | [13] |

| Thienyl-DPP | ~460 | ~530 | 0.56 (in PBS) | ~76,000 | [11] |

| Furan-DPP | ~525 | ~593 | 0.80 (in DMF) | - | [3] |

| Lysosome-Targeting Probe (LysoDPP-C4) | ~450 | ~550 | - | - | [14] |

Experimental Protocols

The following are generalized protocols for the application of soluble this compound (DPP-based) dyes in cellular imaging. Optimization is recommended for specific cell types, probe derivatives, and instrumentation.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the steps for staining living cells with a cell-permeant DPP-based fluorescent probe.

Materials:

-

Cell-permeant this compound (DPP-based) fluorescent probe

-

Anhydrous dimethyl sulfoxide (DMSO) for stock solution

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence or confocal microscope

Procedure:

-

Probe Preparation: Prepare a 1-10 mM stock solution of the DPP-based probe in anhydrous DMSO. Store desiccated at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration (typically 0.5-10 µM) in pre-warmed, serum-free culture medium or a suitable buffer like HBSS. Vortex briefly to ensure complete dissolution.

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[15][16]

-

Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound dye.

-

Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells immediately using a fluorescence or confocal microscope equipped with appropriate filter sets for the specific DPP derivative's excitation and emission spectra. c. To minimize phototoxicity, use the lowest possible laser power and shortest exposure time required to obtain a satisfactory signal-to-noise ratio.

Protocol 2: Fixed-Cell Staining (Immunofluorescence Counterstaining)

This protocol describes using a DPP-based dye as a counterstain after immunofluorescence procedures.

Materials:

-

Fixed and permeabilized cells on coverslips (e.g., fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100)

-

DPP-based fluorescent probe

-

PBS

-

Antifade mounting medium

Procedure:

-

Complete Primary/Secondary Antibody Steps: Perform standard immunofluorescence staining for your target of interest.

-

DPP Staining: After the final wash step following secondary antibody incubation, add the DPP probe diluted in PBS (typically 1-5 µM) to the coverslips.

-

Incubation: Incubate for 10-20 minutes at room temperature, protected from light.

-

Final Washes: Wash the coverslips three times with PBS for 5 minutes each to remove excess dye.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Image using a fluorescence microscope with the appropriate filter sets for your primary antibody's fluorophore and the DPP counterstain.

Visualizations: Workflows and Conceptual Applications

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a live-cell imaging experiment using a this compound (DPP-based) fluorescent probe.

Caption: A standard workflow for live-cell imaging with a DPP-based fluorescent probe.

Conceptual Application in Signaling Pathway Analysis

DPP-based probes are not direct participants in signaling pathways but are powerful tools for their study. By designing derivatives that respond to changes in the local environment (e.g., ion concentration, pH, reactive oxygen species), they can act as reporters for signaling events.[14][17] For example, a custom DPP probe could be designed to fluoresce upon binding to Zn²⁺, a cation involved in various signaling cascades.

The diagram below illustrates a hypothetical GPCR signaling pathway where a custom "this compound" DPP-based zinc probe could be used to visualize a downstream event.

Caption: Conceptual use of a DPP-based Zn²⁺ probe in a GPCR signaling cascade.

References

- 1. Pigment Red 254 [dyestuffintermediates.com]

- 2. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]

- 3. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CINIC-Products [cinic.com]

- 6. Pigment Red 254 | High-Performance Diketopyrrolopyrrole Pigment [benchchem.com]

- 7. Fluorescent red dye for microscopy | Sigma-Aldrich [sigmaaldrich.com]

- 8. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]

- 9. kremer-pigmente.com [kremer-pigmente.com]

- 10. Diketopyrrolopyrrole: this compound pigment dye-based fluorescent probes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 16. labs.pbrc.edu [labs.pbrc.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of "Brilliant Red" Compounds

Disclaimer: The term "Brilliant Red" is a non-specific descriptor for a variety of chemical compounds, primarily synthetic dyes and pigments. It does not refer to a single, defined therapeutic agent. This guide provides a detailed overview of the prominent chemical entities historically and industrially referred to as "this compound" for an audience of researchers, scientists, and drug development professionals.

Introduction: The Ambiguity of "this compound"

The designation "this compound" has been applied to several distinct molecules over the last century, each with a unique history, chemical structure, and application. For the scientific community, it is crucial to recognize that this term is a trade or common name and lacks the precision of a systematic chemical identifier. This guide will delineate the key compounds known as "this compound," focusing on their discovery, synthesis, and biological interactions where applicable.

Para Red (Pigment Red 1)

Para Red is a bright, cherry-red synthetic azo dye discovered in 1880 by von Gallois and Ullrich[1]. While it produces a vibrant color on cellulose fabrics, its poor water fastness has limited its use in textiles[1][2].

Synthesis of Para Red

The synthesis of Para Red is a classic example of an azo coupling reaction.

Experimental Protocol:

-

Diazotization of p-Nitroaniline: An aromatic amine, p-nitroaniline, is converted into a diazonium salt. This is achieved by reacting p-nitroaniline with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl), at a low temperature (0-5 °C)[3][4][5].

-

Preparation of Coupling Component: A solution of the coupling component, 2-naphthol (beta-naphthol), is prepared in an alkaline solution, such as aqueous sodium hydroxide[4].

-

Azo Coupling: The diazonium salt solution is slowly added to the 2-naphthol solution. The electrophilic diazonium salt attacks the electron-rich 2-naphthol at the alpha position to form the azo dye, Para Red. The reaction is carried out at a low temperature to ensure stability of the diazonium salt[2][4].

-

Isolation: The resulting red precipitate is isolated by filtration, washed, and dried[3][4].

Caption: Synthesis of Para Red via diazotization and azo coupling.

Properties and Applications of Para Red

| Property | Value | Reference |

| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | [1] |

| Molecular Formula | C16H11N3O3 | [2] |

| Molar Mass | 293.28 g/mol | [2] |

| Melting Point | 248-252 °C | [2] |

| Solubility | Insoluble in water and ethanol | [2] |

| Applications | Formerly in metal finishes and printing inks | [2] |

Reactive Red 4 (C.I. 18105)

Reactive Red 4 is a synthetic azo dye used in the textile industry for coloring silk and polyamide fabrics[6]. Its reactive triazine group allows it to form covalent bonds with the fibers, providing high color fastness[6].

Synthesis of Reactive Red 4

The synthesis of Reactive Red 4 is a multi-step process.

Experimental Protocol:

The manufacturing process involves the condensation of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 2,4-diaminobenzenesulfonic acid. The resulting product is then diazotized and coupled with 4-formamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-formyl H-acid)[7].

Caption: Key steps in the synthesis of Reactive Red 4.

Properties of Reactive Red 4

| Property | Value | Reference |

| Molecular Formula | C32H19ClN8Na4O14S4 | [6][7] |

| Molar Mass | 995.21 g/mol | [6][7] |

| Appearance | Deep red powder | [7] |

| Solubility in Water | 50 g/L at 25 °C | [7] |

| Application | Dyeing of cotton and viscose fabrics | [7] |

Brilliant Vital Red

Brilliant Vital Red is a historical dye that was used in early 20th-century physiological research, particularly for vital staining to study blood volume and the function of the reticuloendothelial system.

Physiological Studies and Mechanism of Uptake

Experimental Protocol:

In studies conducted on dogs, Brilliant Vital Red was injected intravenously. The concentration of the dye in the blood plasma was monitored over time. To study excretion, bile fistula dogs were used to measure the amount of dye eliminated through the bile[8].

Biological Pathway:

Brilliant Vital Red, when injected into the bloodstream, is slowly taken up by phagocytic cells (macrophages) in various organs[8][9][10]. The dye accumulates in the cytoplasm of these cells as small red granules[10]. The liver is also involved in clearing the dye from the body by excreting it into the bile[8][9][11]. These studies were instrumental in understanding the concept of phagocytosis and the challenges in "blocking" the reticuloendothelial system[8][9][12].

Caption: Uptake and clearance of Brilliant Vital Red in early physiological studies.

D&C Red No. 9

D&C Red No. 9 is a certified grade of CI Pigment Red 53:1 and is also known by the common name "this compound"[13][14]. It has been used in cosmetics and drugs in some countries[15].

Properties and Toxicological Information

| Property | Value | Reference |

| Chemical Name | 5-Chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methylbenzenesulfonic acid, barium salt (2:1) | [15] |

| CAS Number | 5160-02-1 | [14] |

| Molecular Formula | C34H24BaCl2N4O8S2 | [16] |

| Molar Mass | 888.9 g/mol | [16] |

| Applications | Lipsticks, mouthwashes, dentifrices, printing inks, crayons, rubber | [13][15] |

| Carcinogenicity | Inadequate evidence in humans; Limited evidence in experimental animals (produced splenic sarcomas in male rats) | [15] |

| Genotoxicity | Inactive in assays for gene mutation, DNA damage, and chromosomal aberrations | [15] |

Conclusion for a Technical Audience

The term "this compound" is a historical and commercial descriptor that lacks the specificity required for scientific and drug development purposes. The compounds associated with this name are primarily azo dyes and pigments with applications in the textile and cosmetic industries. While "Brilliant Vital Red" played a role in early physiological research, none of these compounds have been pursued as modern therapeutic agents. For researchers, it is imperative to use precise IUPAC names or CAS numbers to identify chemical compounds and to be aware of the potential for ambiguity when encountering common or trade names in historical literature. The toxicological data on compounds like D&C Red No. 9 also underscore the importance of rigorous safety evaluation for any chemical entity intended for human use.

References

- 1. Para red - Wikipedia [en.wikipedia.org]

- 2. Para red - CAMEO [cameo.mfa.org]

- 3. scribd.com [scribd.com]

- 4. scispace.com [scispace.com]

- 5. weighinginstru.com [weighinginstru.com]

- 6. Reactive Red 4 | 17681-50-4 | Benchchem [benchchem.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. STUDIES ON VITAL STAINING : II. THE REMOVAL OF BRILLIANT VITAL RED FROM THE BLOOD STREAM. DISTRIBUTION OF DYE BETWEEN BLOOD STREAM AND BODY TISSUES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. STUDIES ON VITAL STAINING: V. DOUBLE STAINING WITH BRILLIANT VITAL RED AND NIAGARA SKY BLUE. CORRELATION OF HISTOLOGICAL WITH PHYSIOLOGICAL DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D&C Red 9 - Hazardous Agents | Haz-Map [haz-map.com]

- 14. D&C Red No. 9 - OEHHA [oehha.ca.gov]

- 15. D&C Red No. 9 (CI Pigment Red 53:1) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 16. D&C Red 9 | C34H24BaCl2N4O8S2 | CID 21238 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Physiological Impact of Red Light on Human Systems: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the physiological effects of the color red on human biology, with a focus on applications relevant to researchers, scientists, and professionals in drug development. It synthesizes findings from psychological and physiological research, detailing the impact of red light on the autonomic nervous system, endocrine function, and cellular and molecular pathways. This document presents quantitative data in structured tables, outlines detailed experimental protocols for key studies, and provides visual representations of signaling pathways and experimental workflows through Graphviz diagrams. The objective is to offer a thorough resource for understanding and investigating the therapeutic and physiological potential of red light.

Introduction

The color red, corresponding to the longer wavelengths of the visible light spectrum, has been shown to elicit distinct and measurable physiological and psychological responses in humans. These responses range from increased arousal and alertness to the modulation of cellular processes that influence tissue repair and inflammation. This guide explores these effects from a technical perspective, bridging the gap between the psychological perception of color and its tangible biological consequences. For drug development professionals, understanding these innate physiological responses can inform novel therapeutic strategies and the design of clinical trials.

Autonomic Nervous System and Psychological Arousal

Exposure to the color red is consistently associated with an increase in physiological arousal, mediated by the sympathetic nervous system. This is often characterized by heightened alertness and excitement.

Quantitative Data: Autonomic and Psychological Responses

| Parameter | Stimulus | Observation | Study |

| Heart Rate | Red Color | Increased | [1][2][3][4] |

| Blood Pressure | Red Color | Increased | [1][2][3] |

| Respiration Rate | Red Color | Increased | [3][4] |

| Galvanic Skin Response (GSR) / Skin Conductance | Red vs. Green Light | Red light elicits a stronger GSR, indicating higher arousal. | [5] |

| Metabolism | Red Color | Enhanced | [3] |

Experimental Protocol: Measurement of Galvanic Skin Response to Color Stimuli

This protocol is based on the methodology described by Wilson (1966).[5]

Objective: To measure the difference in physiological arousal in response to red versus green light using electrodermal activity.

Materials:

-

A light-controlled booth.

-

A projection system with a translucent screen.

-

Slides of plain red and plain green.

-

A psychogalvanometer for measuring skin conductance.

-

Biopotential skin electrodes (e.g., Ag/AgCl).

-

Acetone for skin preparation.

-

Ishihara test for screening color blindness.

Procedure:

-

Participant Screening: Screen participants for color blindness using the Ishihara test.

-

Electrode Placement: Prepare the skin on the palms of the participant's hands with acetone. Attach one biopotential skin electrode to the center of each palm.

-

Adaptation Period: Seat the participant in a dark, curtained booth facing the screen. Allow for a 10-minute adaptation period with the psychogalvanometer circuit active.

-

Stimulus Presentation:

-

Present a series of 5 red and 5 green slides in alternating order.

-

Each slide is displayed for 60 seconds.

-

The design should be counterbalanced, with half the participants viewing a red slide first and the other half a green slide first.

-

-

Data Acquisition:

-

Continuously monitor skin resistance using the psychogalvanometer.

-

Record two primary measures:

-

Conductance Level: The overall level of skin conductance.

-

Galvanic Skin Response (GSR): The maximum increase in conductance from the level at the onset of the stimulus, occurring within the first 12 seconds of exposure.

-

-

-

Data Analysis:

-

Convert skin resistance to skin conductance (microsiemens, µS).

-

Compare the GSR amplitudes and conductance levels between the red and green light conditions using appropriate statistical methods (e.g., non-parametric tests if data is not normally distributed).[5]

-

Experimental Workflow: Galvanic Skin Response Measurement

Experimental workflow for measuring Galvanic Skin Response to color.

Endocrine System Modulation

Red light exposure can influence the endocrine system, particularly affecting the secretion of cortisol and melatonin, which are key regulators of the stress response and circadian rhythms, respectively.

Quantitative Data: Endocrine Responses

| Hormone | Light Condition | Observation | Study |

| Cortisol | Red Light (40 lux) at night | Significantly higher than in dark conditions. | [6][7] |

| Cortisol | Red Light in the morning | No significant increase compared to dim light. | [8] |

| Melatonin | Red Light (630 nm and 700 nm) | Small, non-significant reductions in plasma melatonin. | [9] |

| Melatonin | Red Light (631 nm) | Did not suppress melatonin levels. | [10] |

Experimental Protocol: Salivary Cortisol and Melatonin Measurement in Response to Red Light

This protocol is adapted from the methodology described by Figueiro et al. (2010).[7]

Objective: To assess the acute effects of red light exposure on salivary cortisol and melatonin levels.

Materials:

-

Light-controlled rooms.

-

Narrowband red light source (e.g., λmax = 630 nm) and blue light source (e.g., λmax = 470 nm) for comparison, capable of delivering a specified illuminance (e.g., 40 lux) at the cornea.

-

Salivettes or other saliva collection devices.

-

Assay kits (e.g., ELISA) for cortisol and melatonin.

-

Centrifuge and freezer for sample processing and storage.

Procedure:

-

Participant Acclimation: Participants are acclimated to the laboratory environment. A baseline night in dim light (<5 lux) can be used to establish individual circadian profiles.

-

Experimental Design: A within-subjects, counterbalanced design is employed. Participants are exposed to different lighting conditions (e.g., red light, blue light, and a dark control) in separate sessions.

-

Light Exposure:

-

Participants are kept awake for an extended period (e.g., 27 hours) under constant supervision.

-

At specified intervals, participants are exposed to one hour of the experimental light condition (e.g., 40 lux of red light at the cornea).

-

-

Saliva Collection:

-

Saliva samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the protocol.[9][11]

-

Participants should not eat, drink, or brush their teeth for at least 15-30 minutes before each collection.[6][12]

-

To collect a sample, the participant places a cotton swab from the Salivette in their mouth for a specified time (e.g., 90 seconds to 2 minutes) until saturated, without chewing.[6][13]

-

The swab is returned to the Salivette without being touched.

-

-

Sample Processing and Analysis:

-

Collected samples are centrifuged to separate the saliva.

-

Saliva is frozen until analysis.

-

Cortisol and melatonin concentrations are determined using validated assay kits.

-

-

Data Analysis:

-

Hormone levels are compared across the different light conditions at various time points.

-

Statistical analyses (e.g., ANOVA, t-tests) are used to determine significant differences.

-

Logical Diagram: Light-Induced Endocrine Response Pathway

Simplified pathway of light's influence on endocrine function.

Cellular and Molecular Mechanisms of Red Light Therapy (Photobiomodulation)

Red light therapy, or photobiomodulation (PBM), utilizes low-level red and near-infrared light to stimulate healing, relieve pain, and reduce inflammation. The primary mechanism involves the absorption of photons by mitochondria, leading to a cascade of cellular events.

Quantitative Data: Cellular and Tissue Responses to Red Light Therapy

| Parameter | Wavelength(s) (nm) | Energy Density (J/cm²) | Observation | Study |

| Wound Healing Rate (in vitro) | 661 | 3.0 - 4.8 | Statistically significant increase in wound closure at 24h. | [14] |

| Collagen Type I Expression | 632.8 | 2 | Increased contribution to total collagen post-wounding. | [1] |

| Collagen Type III Expression | 632.8 | 2 | Reduced contribution to total collagen post-wounding. | [1] |

| Muscle Performance (Max Reps) | 850 | 75 (total energy) | Increased maximal load and reduced fatigue. | [15] |

| Creatine Kinase (Muscle Damage Marker) | 850 | 75 (total energy) | Reduced levels after exercise. | [15] |

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay with Red Light Therapy

This protocol is a generalized procedure based on common laboratory practices.[14][16][17][18]

Objective: To evaluate the effect of red light on the migration and proliferation of cells in an in vitro wound model.

Materials:

-

Adherent cell line (e.g., fibroblasts, keratinocytes).

-

Cell culture plates (e.g., 12-well).

-

Standard cell culture medium, serum, and antibiotics.

-

Phosphate-Buffered Saline (PBS).

-

Red light source (e.g., LED or laser) with specified wavelength (e.g., 661 nm) and power density.

-

Sterile pipette tips (e.g., 1 mm).

-

Phase-contrast microscope with a camera.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Cell Seeding: Seed cells into the wells of a culture plate at a density that will result in a confluent monolayer within 24-48 hours.

-

Creating the Scratch: Once a confluent monolayer has formed, create a "wound" by scraping the cell layer in a straight line with a sterile 1 mm pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Red Light Exposure:

-

Replenish with fresh medium.

-

Expose the cells to the red light source. The lid of the plate should be off. The process should be conducted in the dark to avoid interference from other light sources.

-

Vary the power density and exposure time to achieve different energy densities (J/cm²). A non-irradiated control group must be included.

-

-

Imaging:

-

Immediately after irradiation (0h), and at subsequent time points (e.g., 24h, 48h), capture images of the scratch using a phase-contrast microscope.

-

It is crucial to image the same location at each time point.

-

-

Data Analysis:

-

Use image analysis software to measure the area of the cell-free gap at each time point.

-

Calculate the wound closure rate as the percentage decrease in the gap area over time.

-

Compare the closure rates between the control and irradiated groups.

-

Signaling Pathway: Mitochondrial Activation by Red Light

Signaling cascade initiated by red light absorption in mitochondria.

Conclusion

The physiological effects of red light are multifaceted, influencing human biology from systemic arousal to intricate cellular signaling pathways. For researchers and drug development professionals, these inherent biological responses present both opportunities and important considerations. The stimulatory effects on the autonomic nervous system may have implications for studies involving stress and cognition. Furthermore, the mechanisms of photobiomodulation, including enhanced cellular energy production, anti-inflammatory effects, and promotion of tissue repair, offer a foundation for developing novel therapeutic strategies for a range of conditions. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for designing and interpreting studies in this promising field. Further research is warranted to fully elucidate the optimal parameters and therapeutic applications of red light.

References

- 1. Photobiomodulation invigorating collagen deposition, proliferating cell nuclear antigen and Ki67 expression during dermal wound repair in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dupuytrens.org [dupuytrens.org]

- 3. library.kab.ac.ug [library.kab.ac.ug]

- 4. [PDF] The Effects of Red and Blue Lights on Circadian Variations in Cortisol, Alpha Amylase, and Melatonin | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. endoclinic.net [endoclinic.net]

- 7. The effects of red and blue lights on circadian variations in cortisol, alpha amylase, and melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Preliminary evidence that both blue and red light can induce alertness at night - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Effects of Red and Blue LED Light on Melatonin Levels During Three-Hour Exposure in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salivarycortisol | Douglass Hanly Moir Pathology [dhm.com.au]

- 13. labcorp.com [labcorp.com]

- 14. The effects of low power laser light at 661 nm on wound healing in a scratch assay fibroblast model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Light-Emitting Diode Therapy on Muscle Hypertrophy, Gene Expression, Performance, Damage, and Delayed-Onset Muscle Soreness: Case-control Study with a Pair of Identical Twins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. clyte.tech [clyte.tech]

- 18. med.virginia.edu [med.virginia.edu]

The Psychological and Photobiomodulatory Impact of Brilliant Red Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the psychological and physiological effects of exposure to brilliant red light. Synthesizing findings from color psychology, neurobiology, and photobiomodulation research, this document details the quantitative impacts on human physiology and cognition, outlines common experimental protocols, and elucidates the underlying cellular and molecular signaling pathways.

Executive Summary

Exposure to this compound light elicits a range of measurable psychological and physiological responses in humans. These effects span from immediate autonomic arousal to more complex alterations in mood and cognitive performance. At a cellular level, specific wavelengths of red light, particularly in the 630-670 nm range, are known to induce photobiomodulatory effects that can influence cellular metabolism, inflammation, and neuronal function. This guide provides a comprehensive overview of these phenomena, presenting quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows to support further research and development in this area.

Quantitative Physiological and Psychological Effects

Exposure to this compound light has been shown to induce a variety of physiological and psychological changes. The following tables summarize the quantitative findings from several key studies. It is important to note that experimental conditions, such as the nature of the red stimulus (e.g., colored paper vs. specific light wavelength and intensity), duration of exposure, and participant demographics, vary across studies, which may contribute to the range of observed effects.

Table 1: Physiological Responses to Red Light Exposure

| Parameter | Stimulus | Quantitative Change | Reference(s) |

| Heart Rate | Red Paper vs. White Paper | Significantly higher increase with red paper (p = 0.0093) | [1] |

| 40 lx Red Light (630 nm) | Significant increase relative to preceding dark condition (p = 0.04) | [2] | |

| Galvanic Skin Response (GSR) | Red, Yellow, Green, Blue Colors | Red elicited the highest arousal | [3][4] |

| Cortisol Levels | Red Light (235 lux) vs. Blue Light (201 lux) | No significant difference in mean cortisol levels compared to blue light. | [5] |

| Red Light (λmax = 630 nm) vs. Darkness | Brought nighttime cortisol levels up to daytime levels. | ||

| Electroencephalography (EEG) | Red Light (630 nm) | Increased beta power (12-30 Hz) relative to preceding dim-light period. | [6] |

| Red and Blue Light | Reduced alpha power and increased beta power relative to preceding dark conditions. | [2][7] |

Table 2: Psychological and Cognitive Responses to Red Light Exposure

| Parameter | Stimulus | Quantitative Assessment/Observation | Reference(s) |

| Mood and Emotion | 1-hour 75-lx Red Light | Higher negative emotion scores (p < 0.001) and anxiety scores (p = 0.007) in individuals with insomnia disorder compared to white light and control. | [8][9][10] |

| Alertness | Red Light (630 nm) | Increased subjective alertness. | [6] |

| Cognitive Performance | Red Number on Test | 20% worse performance compared to green or black numbers. | [11] |

| Red Light during 2-back task | No significant difference in performance compared to blue light. | [12] | |

| Visual Function | 3 minutes of 670 nm deep red light (morning) | 17% average improvement in color contrast vision. | [13] |

Experimental Protocols

The following sections detail common methodologies used to investigate the psychological and physiological impacts of this compound exposure.

Measurement of Physiological Arousal

A common experimental design to measure physiological arousal in response to color involves exposing participants to different color stimuli while recording key physiological parameters.

Objective: To quantify changes in heart rate, galvanic skin response (GSR), and respiration rate upon exposure to this compound compared to other colors or a neutral baseline.

Participants: A cohort of participants, often undergraduate students, are recruited. It is crucial to screen for color blindness and any pre-existing conditions that might affect the physiological parameters being measured.

Materials:

-

Controlled lighting environment to ensure consistent ambient light.

-

Color stimuli: This can range from colored paper to a computer monitor displaying a specific color, or a light source emitting a monochromatic red light (e.g., 630 nm).

-

Physiological monitoring equipment: Electrocardiogram (ECG) for heart rate, electrodes for GSR, and a respiration belt for respiration rate.

Procedure:

-

Baseline Measurement: A baseline physiological reading is taken in a neutral (e.g., white or dim light) condition.

-

Randomized Exposure: Participants are exposed to different color stimuli in a randomized order to control for order effects. Each exposure lasts for a predetermined duration (e.g., 60 seconds).

-

Data Recording: Physiological data is continuously recorded throughout the exposure period.

-

Inter-stimulus Interval: A rest period with a neutral stimulus is provided between each color exposure to allow physiological parameters to return to baseline.

-

Data Analysis: The change in physiological parameters from baseline is calculated for each color condition. Statistical analyses (e.g., ANOVA) are used to determine if there are significant differences in physiological responses between the different colors.[3][4]

Assessment of Attentional Bias using the Dot-Probe Task

The dot-probe task is a widely used paradigm in cognitive psychology to assess selective attention to specific stimuli.

Objective: To determine if this compound cues capture and hold attention more effectively than neutral cues.

Participants: Participants are recruited and seated in front of a computer in a controlled environment.

Materials:

-

A computer with software capable of presenting stimuli with precise timing (e.g., E-Prime, PsychoPy).

-

Stimuli: Pairs of images or words are created. One stimulus in the pair contains a prominent this compound element (the "red cue"), while the other is a neutral equivalent (e.g., the same object in a different color).

Procedure:

-

Fixation: Each trial begins with a fixation cross at the center of the screen to orient the participant's gaze.

-

Stimulus Presentation: The pair of stimuli (red cue and neutral cue) are presented simultaneously on either side of the fixation cross for a brief, predetermined duration (e.g., 500ms).

-

Probe Presentation: Immediately after the stimuli disappear, a small dot (the "probe") appears in the location of either the red cue or the neutral cue.

-

Participant Response: Participants are instructed to respond as quickly as possible to the location of the probe, typically by pressing a corresponding key on the keyboard.

-

Data Recording: The reaction time to correctly identify the probe's location is recorded for each trial.

-

Data Analysis: Reaction times for probes replacing the red cue are compared to reaction times for probes replacing the neutral cue. Faster reaction times to probes replacing the red cue are interpreted as an attentional bias towards red.[14][15][16][17]

Evaluation of Mood and Emotional State

Self-report questionnaires are a common method for quantifying changes in mood and emotion following exposure to a specific stimulus.

Objective: To measure changes in self-reported mood and emotion after exposure to this compound light.

Participants: A group of participants is recruited for the study.

Materials:

-

A controlled environment where participants can be exposed to this compound light. This can be a room with red walls, a light box, or a computer screen displaying a solid red color.

-

Validated mood questionnaires, such as the Positive and Negative Affect Schedule (PANAS) or the Beck Depression Inventory (BDI-II).[8][9][10]

Procedure:

-

Baseline Assessment: Participants complete the mood questionnaire(s) before any light exposure to establish a baseline mood state.

-

Light Exposure: Participants are exposed to the this compound light for a specified duration (e.g., 30-60 minutes).

-

Post-exposure Assessment: Immediately following the light exposure, participants complete the same mood questionnaire(s) again.

-

Control Condition: A control group is exposed to a different color of light (e.g., white or blue) or a dim light condition for the same duration.

-

Data Analysis: The change in mood scores from pre- to post-exposure is calculated for both the red light group and the control group. Statistical tests are used to determine if the change in mood is significantly different between the two groups.[8][9][10]

Signaling Pathways and Mechanisms of Action

The psychological and physiological effects of this compound exposure can be understood through two primary lenses: the psychological associations with the color red and the direct photobiomodulatory effects of red light on cellular function.

Psychological and Neurobiological Pathways

From a psychological perspective, the color red is often associated with concepts of danger, excitement, passion, and power. These learned associations can trigger top-down processing in the brain, leading to physiological arousal through the activation of the sympathetic nervous system, often referred to as the "fight-or-flight" response. This response involves the release of adrenaline and noradrenaline, leading to increased heart rate, blood pressure, and alertness.

Cellular and Molecular Mechanisms of Photobiomodulation

At the cellular level, red light, particularly in the 630-670 nm wavelength range, can penetrate tissues and be absorbed by chromophores within cells, most notably cytochrome c oxidase in the mitochondria. This absorption of light energy triggers a cascade of intracellular events.

The primary mechanism of photobiomodulation by red light involves the enhancement of mitochondrial function. The absorption of red light by cytochrome c oxidase leads to an increase in electron transport, which in turn boosts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This increase in cellular energy can enhance cellular processes, including neurotransmitter synthesis and neural signaling.

Furthermore, red light exposure can lead to the release of nitric oxide (NO) from cytochrome c oxidase. NO is a potent vasodilator, and its release leads to increased local blood flow, improving oxygenation and nutrient delivery to tissues, including the brain. This enhanced cerebral blood flow can contribute to improved cognitive function.

Red light has also been shown to modulate inflammatory pathways. It can inhibit the activation of the transcription factor NF-κB, which plays a key role in the inflammatory response. This can lead to a reduction in the production of pro-inflammatory cytokines. Additionally, red light can stimulate antioxidant defenses, helping to mitigate oxidative stress within cells.

References

- 1. causeweb.org [causeweb.org]

- 2. Preliminary evidence that both blue and red light can induce alertness at night - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The Effects of the Four Psychological Primary Colors on GSR, Heart Rat" by Keith W. Jacobs [thekeep.eiu.edu]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Study protocol for measuring the impact of (quasi-)monochromatic light on post-awakening cortisol secretion under controlled laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of red light on sleep and mood in healthy subjects and individuals with insomnia disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of red light on sleep and mood in healthy subjects and individuals with insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of red light on sleep and mood in healthy subjects and individuals with insomnia disorder [frontiersin.org]

- 11. Cerebral, systemic physiological and behavioral responses to colored light exposure during a cognitive task: A SPA-fNIRS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Morning exposure to deep red light improves declining eyesight | UCL News - UCL – University College London [ucl.ac.uk]

- 13. Dot-probe paradigm - Wikipedia [en.wikipedia.org]

- 14. The Dot-Probe Attention Bias Task as a Method to Assess Psychological Well-Being after Anesthesia: A Study with Adult Female Long-Tailed Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. What does the dot-probe task measure? A reverse correlation analysis of electrocortical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improvement in Depression Scores After 1 Hour of Light Therapy Treatment in Patients With Seasonal Affective Disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brilliant Red as a Reactive Textile Azo Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Brilliant Red reactive azo dyes, with a specific focus on Colour Index (C.I.) Reactive Red 195 as a representative example. Reactive dyes are a cornerstone of the textile industry, prized for their ability to form strong, covalent bonds with cellulosic fibers, resulting in vibrant and durable coloration. This document delves into the chemical and physical properties, synthesis, and mechanism of action of these dyes. Detailed experimental protocols for their application in textile dyeing and subsequent analysis are provided. Furthermore, this guide summarizes key performance indicators, toxicological data, and environmental considerations associated with their use. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize azo dye chemistry in their work.

Introduction to Reactive Azo Dyes

Azo dyes are a class of synthetic organic compounds that contain one or more azo groups (–N=N–) linking aromatic rings.[1] This chromophoric group is responsible for the intense colors exhibited by these dyes. Reactive dyes, a subset of azo dyes, are distinguished by the presence of a reactive group that can form a covalent bond with the hydroxyl groups of cellulosic fibers like cotton, or the amino groups of protein fibers.[2] This chemical bond accounts for their excellent wash fastness and overall durability.[1] The general structure of a reactive dye consists of a chromophore, a bridging group, a reactive group, and solubilizing groups.

The term "this compound" encompasses a range of reactive azo dyes that produce a bright red shade. For the purposes of this guide, we will focus on C.I. Reactive Red 195 (CAS No: 93050-79-4), a widely used bifunctional reactive dye, as a model compound.[3][4]

Chemical and Physical Properties of C.I. Reactive Red 195

C.I. Reactive Red 195 is a monoazo dye with a molecular formula of C₃₁H₁₉ClN₇Na₅O₁₉S₆ and a molecular weight of 1136.32 g/mol .[3] It possesses two reactive groups: a monochlorotriazine group and a vinyl sulfone group.[5] This bifunctionality enhances its fixation efficiency on cellulosic fibers.[4]

Table 1: Chemical and Physical Properties of C.I. Reactive Red 195

| Property | Value | Reference |

| C.I. Name | Reactive Red 195 | [3] |

| CAS Number | 93050-79-4 | [3] |

| Molecular Formula | C₃₁H₁₉ClN₇Na₅O₁₉S₆ | [3] |

| Molecular Weight | 1136.32 g/mol | [3] |

| Appearance | Brown powder | [3] |

| Solubility in Water (at 50°C) | > 100 g/L | [3] |

Synthesis of C.I. Reactive Red 195

The synthesis of C.I. Reactive Red 195 is a multi-step process involving diazotization and coupling reactions. A generalized synthesis pathway is outlined below.

Experimental Protocol: Synthesis of C.I. Reactive Red 195

The manufacturing process involves the initial condensation of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine.[3] This is followed by a second condensation with an ester.[3] Separately, 2-aminonaphthalene-1,5-disulfonic acid undergoes diazotization.[3] The resulting diazonium salt is then coupled with the previously formed condensation product.[3] The final product is obtained after salting-out.[3]

A continuous flow synthesis method has also been developed, achieving high throughput and purity.[6] The process involves the continuous diazotization of 2-naphthylamine-1,5-disulfonic acid and subsequent coupling with a dicondensate in a microchannel reactor.[7]

References

- 1. testextextile.com [testextextile.com]

- 2. spectracolors.com [spectracolors.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195) - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN107325059A - The method for preparing CI REACTIVE Red 195s is continuously coupled in a kind of microchannel - Google Patents [patents.google.com]

The Spectral Landscape of mCherry: A Technical Guide for Researchers

An in-depth exploration of the spectral properties and applications of the bright red fluorescent protein, mCherry, tailored for researchers, scientists, and professionals in drug development.

Introduction

In the vibrant palette of fluorescent proteins, mCherry stands out as a robust and versatile tool for cellular and molecular biology.[1] Derived from the Discosoma sp. coral protein DsRed, mCherry is a monomeric red fluorescent protein that offers a compelling combination of brightness, photostability, and a red-shifted spectrum, making it an invaluable reporter for a myriad of biological investigations.[2] Its monomeric nature minimizes interference with the function of fusion partners, a critical attribute for accurate protein localization and interaction studies.[1] This guide provides a comprehensive overview of the spectral properties of mCherry, detailed experimental protocols for its characterization and use, and illustrative workflows for its application in life sciences research.

Core Spectral Properties

The utility of any fluorophore is fundamentally defined by its spectral characteristics. These properties dictate the optimal instrumentation for its visualization and its suitability for various imaging modalities. The key spectral parameters for mCherry are summarized below.

| Property | Value | Reference |

| Excitation Maximum | 587 nm | [1][3] |

| Emission Maximum | 610 nm | [1][3] |

| Molar Extinction Coefficient | 72,000 M⁻¹cm⁻¹ | [4] |

| Quantum Yield | 0.22 | [4][5] |

| Photostability | High | [2][6] |

Note: The brightness of a fluorophore is the product of its molar extinction coefficient and quantum yield.[7] Discrepancies in reported extinction coefficients can arise from variations in experimental conditions during chromophore maturation.[8]

Experimental Protocols

Accurate and reproducible characterization and application of mCherry hinge on standardized experimental procedures. The following sections detail the methodologies for measuring its spectral properties and for its use in common laboratory applications.

Measurement of Excitation and Emission Spectra

The determination of a fluorophore's excitation and emission spectra is a fundamental step in its characterization. This is typically performed using a spectrofluorometer.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of purified mCherry protein in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be low enough to avoid inner filter effects.

-

Prepare a blank sample containing only the buffer.

-

-

Instrument Setup:

-

Use a calibrated spectrofluorometer.

-

For emission spectrum measurement, set the excitation wavelength to the presumed maximum (around 587 nm) and scan a range of emission wavelengths (e.g., 595 nm to 750 nm).

-

For excitation spectrum measurement, set the emission wavelength to the presumed maximum (around 610 nm) and scan a range of excitation wavelengths (e.g., 500 nm to 600 nm).

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Measure the fluorescence intensity of the blank sample and subtract this background from the mCherry sample measurements.

-

Record the corrected emission and excitation spectra. The peak of the excitation spectrum corresponds to the excitation maximum, and the peak of the emission spectrum corresponds to the emission maximum.

-

Determination of Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. The relative quantum yield is commonly determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with mCherry (e.g., Rhodamine 101).

-

Absorbance Measurement:

-

Prepare a series of dilutions for both the mCherry sample and the standard in the same solvent.

-

Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer. The absorbance values should be kept low (typically < 0.1) to minimize inner filter effects.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, measure the fluorescence emission spectrum for each dilution of the mCherry sample and the standard at the same excitation wavelength.

-

Integrate the area under the corrected emission spectrum for each sample.

-

-

Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both the mCherry sample and the standard.

-

The quantum yield of the mCherry sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are the same, this term is 1).

-

-

Cellular Imaging with mCherry

mCherry is widely used as a fluorescent tag to visualize the localization and dynamics of proteins within living cells.

Methodology:

-

Vector Construction: Clone the gene of interest in-frame with the mCherry coding sequence in a suitable expression vector.

-

Cell Transfection: Transfect the expression vector into the desired cell line using a standard transfection protocol (e.g., lipofection, electroporation).

-

Cell Culture and Expression: Culture the transfected cells to allow for expression of the mCherry-fusion protein.

-

Microscopy:

-

Plate the cells on a suitable imaging dish (e.g., glass-bottom dish).

-

Use a fluorescence microscope equipped with appropriate filters for mCherry (e.g., excitation filter ~560/40 nm, emission filter ~630/75 nm).

-

Acquire images using a sensitive camera. For live-cell imaging, maintain the cells in a stage-top incubator to control temperature, humidity, and CO₂ levels.

-

Flow Cytometry with mCherry

Flow cytometry allows for the quantitative analysis of mCherry expression in a population of cells.

Methodology:

-

Sample Preparation:

-

Harvest transfected cells and prepare a single-cell suspension.

-

If necessary, stain the cells with other fluorescently labeled antibodies for multi-color analysis.

-

-

Flow Cytometer Setup:

-

Use a flow cytometer equipped with a laser that can efficiently excite mCherry (e.g., a yellow-green 561 nm laser is ideal, though a blue 488 nm laser can also be used, albeit with lower efficiency).[9]

-

Set up the appropriate fluorescence detectors and filters to capture the mCherry emission (e.g., a 610/20 nm bandpass filter).[10]

-

Perform compensation to correct for spectral overlap if other fluorophores are used.

-

-

Data Acquisition and Analysis:

-

Run the cell suspension through the flow cytometer.

-

Analyze the data to quantify the percentage of mCherry-positive cells and the intensity of mCherry fluorescence.

-

Applications in Signaling Pathway Research

mCherry's utility as a reporter protein makes it a powerful tool for dissecting signaling pathways. By fusing mCherry to a protein of interest, researchers can monitor its expression, localization, and translocation in response to specific stimuli, providing insights into the activation and regulation of signaling cascades.

For example, mCherry can be fused to a transcription factor. Upon activation of a signaling pathway, the transcription factor-mCherry fusion protein may translocate from the cytoplasm to the nucleus. This event can be visualized and quantified using fluorescence microscopy, providing a direct readout of pathway activation.

Conclusion

mCherry has firmly established itself as a cornerstone of fluorescence-based research. Its bright red emission, monomeric nature, and robust performance in a variety of applications make it an excellent choice for protein tagging and as a reporter of cellular events. By understanding its spectral properties and employing standardized experimental protocols, researchers can effectively harness the power of mCherry to illuminate the intricate workings of biological systems.

References

- 1. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]

- 2. mCherry - Wikipedia [en.wikipedia.org]

- 3. Spectrum [mCherry] | AAT Bioquest [aatbio.com]

- 4. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]

- 5. MCherry Fluorescent Protein - Proteopedia, life in 3D [proteopedia.org]

- 6. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of bright monomeric red fluorescent proteins via computational design of enhanced chromophore packing - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05088E [pubs.rsc.org]

- 8. Generation of longer emission wavelength red fluorescent proteins using computationally designed libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. bdbiosciences.com [bdbiosciences.com]

solubility and stability of Brilliant Red in different solvents

An In-depth Technical Guide on the Solubility and Stability of Brilliant Red Dyes

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract